molecular formula C17H20N2S B15318868 (+)-Promethazine CAS No. 67253-23-0

(+)-Promethazine

Cat. No.: B15318868
CAS No.: 67253-23-0
M. Wt: 284.4 g/mol
InChI Key: PWWVAXIEGOYWEE-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Promethazine is a stereoisomer of the phenothiazine derivative, Promethazine (CAS 60-87-7), a compound with multifunctional pharmacological activity . It acts primarily as a potent antagonist of the histamine H1 receptor, but its research value is broadened by its additional antagonistic activity at muscarinic acetylcholine (anticholinergic), dopamine D2 (antidopaminergic), and 5-HT2 serotonergic receptors . This multifaceted mechanism of action makes it a valuable tool for neuroscientific research, particularly in the study of allergic pathways, neurotransmitter systems, and sedation mechanisms . In a research context, Promethazine and its enantiomers are investigated for their antiemetic properties to understand and model the control of nausea and vomiting . Its significant sedative effects, largely attributed to its potent H1 blockade, make it a compound of interest for studying sleep-wake cycles and sedation . Furthermore, researchers utilize its pharmacological profile to explore the complex interactions between histaminergic, cholinergic, and dopaminergic pathways in various physiological processes. This product, this compound, is presented as a high-purity chemical reagent to support such in vitro investigations . Important Note: This product is labeled For Research Use Only (RUO) . It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or any other human or veterinary use. Safety data sheets containing handling instructions should be consulted prior to use.

Properties

CAS No.

67253-23-0

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

(2R)-N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine

InChI

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/t13-/m1/s1

InChI Key

PWWVAXIEGOYWEE-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Promethazine typically involves the reaction of phenothiazine with 2-dimethylaminoethyl chloride in the presence of a base such as sodium amide. The reaction is carried out under reflux conditions to yield the desired product. The industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(+)-Promethazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxides back to the parent compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: The parent compound, this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(+)-Promethazine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenothiazine derivatives.

    Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.

    Medicine: Extensively studied for its antihistamine and antiemetic properties. It is also being researched for its potential use in treating psychiatric disorders.

    Industry: Utilized in the formulation of various pharmaceutical products.

Mechanism of Action

(+)-Promethazine exerts its effects primarily by blocking histamine H1 receptors, thereby preventing the action of histamine. It also has anticholinergic and sedative properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. The molecular targets include histamine H1 receptors, muscarinic acetylcholine receptors, and dopamine receptors.

Comparison with Similar Compounds

Pharmacological Profile

  • Mechanism of Action : Blocks H₁ receptors, inhibits acetylcholine at muscarinic receptors, and antagonizes α-adrenergic receptors .
  • Onset/Duration : Effects begin within 20 minutes of administration and persist for 6–12 hours .
  • Indications : Management of allergic reactions, motion sickness, vertigo, postoperative nausea, and sedation .
  • Formulations : Available as tablets, syrups, and injectables, often combined with opioids (e.g., codeine) or antitussives (e.g., dextromethorphan) .

Comparison with Similar Compounds

Pharmacological Class and Mechanism

Compound Class Primary Mechanism Key Indications
(+)-Promethazine Phenothiazine (H₁ antagonist) H₁ and muscarinic receptor antagonism Allergies, vertigo, nausea, sedation
Chlorpromazine Phenothiazine (antipsychotic) Dopamine D₂ receptor antagonism Psychosis, agitation
Diphenhydramine Ethanolamine (H₁ antagonist) H₁ receptor antagonism Allergies, insomnia
Diazepam Benzodiazepine GABAₐ receptor potentiation Anxiety, seizures, muscle spasms
Prochlorperazine Phenothiazine (antiemetic) Dopamine D₂ receptor antagonism Nausea, vomiting, migraines

Key Distinctions :

  • Unlike antipsychotic phenothiazines (e.g., chlorpromazine), this compound lacks significant dopamine receptor affinity, minimizing extrapyramidal side effects .
  • Compared to benzodiazepines (e.g., diazepam), this compound provides antiemetic and antihistaminic benefits but has a higher risk of anticholinergic effects .

Clinical Efficacy in Specific Indications

Vertigo Management

Study Comparison Outcome
RCT (n=154) Promethazine vs. Diazepam Promethazine showed superior reduction in vertigo severity (p<0.05) and nausea.

Psychosis-Induced Aggression

Study Comparison Outcome
Meta-analysis Haloperidol + Promethazine vs. Haloperidol alone Combination therapy reduced acute dystonia (0 vs. 10 cases) and improved sedation (RR 0.65, 95% CI 0.49–0.87).
RCT (n=300) Haloperidol + Promethazine vs. Olanzapine Similar efficacy (RR 0.60, 95% CI 0.22–1.61), but lower sedation risk with the combination.

Pharmacokinetics

Parameter This compound Diazepam Diphenhydramine
Onset 20 minutes 15–30 minutes 30 minutes
Half-life 9–16 hours 20–50 hours 4–8 hours
Metabolism Hepatic (CYP2D6) Hepatic (CYP3A4) Hepatic (CYP2D6)

Discussion

This compound’s versatility in managing allergies, vertigo, and nausea is offset by risks like tissue injury and anticholinergic effects. Its efficacy in acute aggression (combined with haloperidol) highlights its adjunctive role in psychiatry .

Q & A

Q. What experimental design strategies are recommended for optimizing (+)-Promethazine formulations?

To systematically evaluate formulation variables (e.g., superdisintegrants, excipients), employ factorial designs such as a 3² full factorial design. This allows simultaneous analysis of multiple factors and their interactions. For example, sodium starch glycolate and crospovidone concentrations can be varied to assess their impact on tablet dissolution rates. Data should include dissolution profiles, hardness, and friability, with statistical tools like ANOVA used to identify significant variables .

Q. How can researchers quantify this compound and its impurities in pharmaceutical preparations?

Use high-performance liquid chromatography (HPLC) with UV detection. Record chromatograms, measure peak responses, and calculate percentage purity using validated formulas. For impurities, apply relative response factors and compare against pharmacopeial standards (e.g., USP, EP). Ensure method validation includes specificity, linearity, and accuracy, referencing non-pharmacopeial impurities for comprehensive profiling .

Q. What are the best practices for synthesizing this compound and confirming its purity?

For novel syntheses, provide detailed protocols for reaction conditions, purification steps (e.g., recrystallization), and characterization data (NMR, IR, mass spectrometry). Compare melting points and spectral data with literature for known compounds. For new derivatives, include elemental analysis and chromatographic purity ≥95%. Document all steps in the main manuscript or supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in this compound efficacy data across preclinical studies?

Conduct a systematic review to identify methodological variations (e.g., dosing routes, animal models). Use meta-analysis to quantify effect sizes and heterogeneity. For example, conflicting results on seizure prophylaxis might arise from differences in administration timing or co-administered drugs. Reconcile discrepancies by re-evaluating experimental protocols and statistical power, ensuring alignment with clinical relevance .

Q. What mixed-methods approaches are suitable for studying this compound's pharmacological interactions?

Combine quantitative dose-response experiments (e.g., isobolographic analysis for synergistic effects) with qualitative interviews to explore clinical observations. For instance, quantify the enhancement of sodium oxybate’s anesthetic effects in mice while gathering clinician insights on sedation patterns. Triangulate data to validate mechanisms and identify translational gaps .

Q. How can impurity profiling of this compound support regulatory compliance and safety assessments?

Characterize degradation products using LC-MS/MS and NMR. Compare impurity profiles across batches to identify process-related variants. Assess genotoxic potential via Ames tests or computational toxicology. Document all impurities in a stability-indicating method, ensuring compliance with ICH guidelines. Reference standards must include COA, batch-specific data, and EP/USP traceability .

Q. What challenges arise in designing clinical trials for this compound’s off-label uses?

Address confounding variables such as patient heterogeneity and placebo effects. Use randomized, double-blind designs with sequential analysis to terminate trials early if futility is evident. For example, a study on anaphylaxis prophylaxis should monitor reaction timing, antihistamine plasma levels, and adverse effects (e.g., sedation). Pre-register protocols to mitigate bias and enhance reproducibility .

Q. How can researchers improve the synthesis-ready reporting of this compound studies?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Discoverability : Use precise keywords (e.g., "stereoselective synthesis," "H1-receptor antagonism") in titles/abstracts.
  • Data standardization : Archive raw chromatograms, spectral data, and statistical outputs in repositories like Zenodo.
  • Reproducibility : Provide step-by-step protocols for synthesis, formulation, and bioassays in supplementary materials .

Methodological Notes

  • Data Synthesis : Use tools like PRISMA for systematic reviews and STATA/R for meta-analysis. Extract variables such as dose, outcome metrics, and confounders into standardized templates .
  • Ethical Compliance : For animal studies, detail Institutional Animal Care and Use Committee (IACUC) approvals, including dose justifications and humane endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.